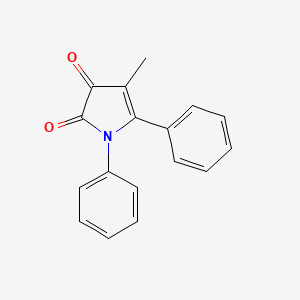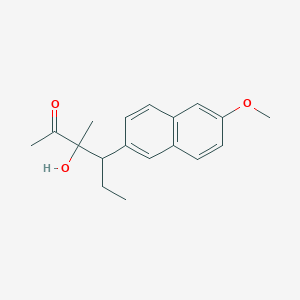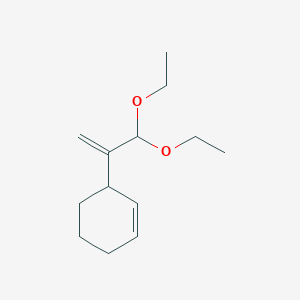
N-Hydroxy-3-(1H-pyrrol-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hydroxy-3-(1H-pyrrol-2-yl)propanamide: is a chemical compound that belongs to the class of organic compounds known as hydroxamic acids. These compounds are characterized by the presence of a hydroxylamine functional group attached to a carbonyl group. The compound’s structure includes a pyrrole ring, which is a five-membered aromatic ring containing one nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxy-3-(1H-pyrrol-2-yl)propanamide can be achieved through various methods. One common approach involves the reaction of a pyrrole derivative with a hydroxylamine derivative under suitable conditions. For instance, the condensation of pyrrole with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide can yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: N-Hydroxy-3-(1H-pyrrol-2-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxamic acid group to an amine group.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed:
Oxidation: Oximes or nitroso derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated pyrrole derivatives.
Applications De Recherche Scientifique
Chemistry: N-Hydroxy-3-(1H-pyrrol-2-yl)propanamide is used as a building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for the synthesis of more complex molecules .
Biology and Medicine: In biological research, this compound is studied for its potential as an enzyme inhibitor. Hydroxamic acids are known to inhibit metalloproteases, which are enzymes involved in various physiological processes. This makes this compound a candidate for drug development .
Industry: The compound’s ability to chelate metal ions makes it useful in industrial applications, such as metal extraction and purification processes .
Mécanisme D'action
The mechanism of action of N-Hydroxy-3-(1H-pyrrol-2-yl)propanamide involves its interaction with metalloproteases. The hydroxamic acid group binds to the metal ion in the enzyme’s active site, inhibiting its activity. This inhibition can affect various biological pathways, depending on the specific enzyme targeted .
Comparaison Avec Des Composés Similaires
Propionamide: A monocarboxylic acid amide obtained by the formal condensation of propionic acid with ammonia.
Pyrrolopyrazine Derivatives: These compounds contain both pyrrole and pyrazine rings and exhibit various biological activities.
Uniqueness: N-Hydroxy-3-(1H-pyrrol-2-yl)propanamide is unique due to its hydroxamic acid group, which imparts distinct chemical and biological properties. This functional group allows the compound to act as a potent enzyme inhibitor, differentiating it from other similar compounds .
Propriétés
Numéro CAS |
55490-40-9 |
|---|---|
Formule moléculaire |
C7H10N2O2 |
Poids moléculaire |
154.17 g/mol |
Nom IUPAC |
N-hydroxy-3-(1H-pyrrol-2-yl)propanamide |
InChI |
InChI=1S/C7H10N2O2/c10-7(9-11)4-3-6-2-1-5-8-6/h1-2,5,8,11H,3-4H2,(H,9,10) |
Clé InChI |
UBCGDEZSJBZSBD-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC(=C1)CCC(=O)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Isocyanato-4-[(trichloromethyl)sulfanyl]benzene](/img/structure/B14626470.png)
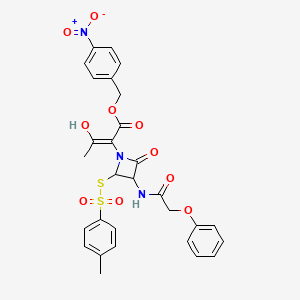
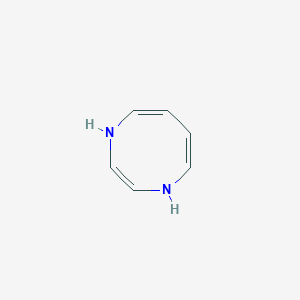
![3-(Hydroxymethyl)-5-methyl-6-nitro[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14626500.png)

![1-[Chloro(dinitro)methanesulfonyl]-2,4-dinitrobenzene](/img/structure/B14626506.png)
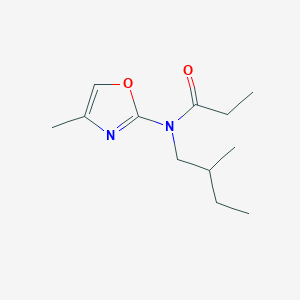


![Ethyl 2-[3-(2-ethoxy-2-oxoethyl)-5-fluoro-2,4-dioxopyrimidin-1-yl]acetate](/img/structure/B14626530.png)
